Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate
Description
Properties
CAS No. |
26694-69-9 |
|---|---|
Molecular Formula |
C28H31N2O3.C2H5O4S C30H36N2O7S |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;ethyl sulfate |
InChI |
InChI=1S/C28H30N2O3.C2H6O4S/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;1-2-6-7(3,4)5/h9-16,29H,6-8H2,1-5H3;2H2,1H3,(H,3,4,5) |
InChI Key |
IAKDKWUFEYDKDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of this compound generally involves:
- Formation of the xanthylium core structure, a tricyclic oxygen-containing heterocycle.
- Introduction of ethoxycarbonylphenyl substituent at the 9-position.
- Installation of bis(ethylamino) groups at the 3 and 6 positions.
- Methylation at the 2 and 7 positions.
- Final conversion to the ethyl sulfate salt form for stability and solubility.
The synthetic routes often start from substituted xanthene derivatives or related xanthenes, followed by electrophilic aromatic substitution and amination steps. The ethyl sulfate counterion is introduced via reaction with ethyl hydrogen sulfate or related reagents to form the sulfate salt.
Specific Synthetic Techniques
Electrophilic Substitution: The attachment of the 2-(ethoxycarbonyl)phenyl group at the 9-position is typically achieved through Friedel-Crafts acylation or related coupling reactions using ethyl 2-bromobenzoate or similar precursors.
Amination: Introduction of ethylamino groups at the 3 and 6 positions is performed by nucleophilic aromatic substitution or reductive amination on appropriately functionalized intermediates.
Methylation: The 2,7-dimethyl groups are introduced by methylation using methyl iodide or dimethyl sulfate under basic conditions.
Salt Formation: The final compound is converted to the ethyl sulfate salt by treatment with ethyl hydrogen sulfate (CAS 6004) to improve water solubility and stability.
Chromatographic Purification
Preparative and analytical purification of this compound is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The Newcrom R1 column, a reverse-phase column with low silanol activity, is effective for separation and isolation of the compound and its impurities. The mobile phase typically includes acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility).
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1. Formation of xanthylium core | Cyclization of xanthenes | Acid catalysis or oxidative cyclization | Establish tricyclic xanthylium nucleus |
| 2. Introduction of 2-(ethoxycarbonyl)phenyl | Electrophilic aromatic substitution | Ethyl 2-bromobenzoate, Lewis acid catalyst | Attach ethoxycarbonylphenyl group |
| 3. Amination at 3,6 positions | Nucleophilic substitution or reductive amination | Ethylamine, reducing agents or nucleophiles | Install bis(ethylamino) groups |
| 4. Methylation at 2,7 positions | Alkylation | Methyl iodide or dimethyl sulfate, base | Add methyl groups at specified positions |
| 5. Salt formation | Acid-base reaction | Ethyl hydrogen sulfate | Form ethyl sulfate salt for stability |
| 6. Purification | Reverse-phase HPLC | Newcrom R1 column, MeCN/water/phosphoric acid | Isolate pure compound |
Chemical Reactions Analysis
Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, often resulting in the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions, where one functional group is replaced by another, are common. For example, the ethylamino groups can be substituted with other amines under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate is , with a CAS number of 26694-69-9. The compound exhibits unique structural characteristics that contribute to its functional properties in various applications.
Analytical Chemistry
Chromatographic Applications
Xanthylium derivatives are commonly utilized as dyes in chromatography. Specifically, this compound has been employed in high-performance liquid chromatography (HPLC) for the separation of complex mixtures. The compound's unique properties allow for effective resolution of analytes on specialized columns such as Newcrom R1, which features low silanol activity .
Table: Chromatographic Performance Metrics
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Aqueous |
| Detection Method | UV-Vis |
| Retention Time | Variable |
Biomedical Research
Biomarker Detection
In biomedical contexts, Xanthylium compounds have been investigated for their potential as biomarkers in alcohol consumption studies. Specifically, ethyl sulfate (a derivative of the compound) has been evaluated for its sensitivity and specificity in detecting recent alcohol use. Studies indicate that urinary levels of ethyl sulfate correlate well with alcohol intake, making it a valuable tool in clinical settings .
Case Study: Alcohol Monitoring
A multi-center study involving 251 patients demonstrated the efficacy of using ethyl sulfate as a biomarker for alcohol consumption. The study highlighted that ethyl sulfate levels provided reliable data on recent drinking behavior compared to other biomarkers like ethyl glucuronide .
Environmental and Toxicological Research
Toxicity Assessments
Research into the environmental impact and toxicity of xanthylium compounds has revealed concerns regarding their potential effects on human health and ecosystems. For instance, studies have noted that certain xanthate compounds can be irritants and pose risks during handling and disposal . This aspect is crucial for industries utilizing these compounds in manufacturing processes.
Mechanism of Action
The mechanism of action of Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate involves its interaction with specific molecular targets. The ethylamino and ethoxycarbonyl groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate
- CAS No.: 26694-69-9
- Molecular Formula : C₃₀H₃₆N₂O₇S
- Structure: A xanthylium core substituted with ethylamino groups at positions 3 and 6, methyl groups at positions 2 and 7, an ethoxycarbonylphenyl moiety at position 9, and an ethyl sulfate counterion .
Regulatory Status :
- Listed under 40 CFR 721.2465 by the U.S. Environmental Protection Agency (EPA) as a chemical substance subject to Significant New Use Rules (SNURs). Manufacturers must report activities involving production, import, or processing .
- Classified as a hazardous substance in New Jersey’s 2010 Right to Know Hazardous Substance List (Substance No. 6718) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences :
Counterion Effects :
- The ethyl sulfate variant exhibits moderate solubility in polar solvents, making it suitable for aqueous dye formulations .
- Chloride analogs (e.g., Rhodamine 6G) have higher solubility but lower thermal stability, limiting use in high-temperature processes .
- Molybdate-tungstate complexes (e.g., C.I. Pigment Red 81) show enhanced UV resistance and are preferred in outdoor coatings .
Substituent Modifications :
- Replacing ethoxycarbonyl with methoxycarbonyl (as in RhAP) reduces hydrophobicity, improving crystallinity for optical applications .
- Perchlorate derivatives offer superior fluorescence quantum yield but pose explosion risks, necessitating specialized handling .
Regulatory and Safety Profiles :
- Ethyl sulfate and chloride variants are subject to EPA SNURs and EU restrictions due to bioaccumulation risks .
- Molybdate-tungstate pigments face fewer regulations but require heavy-metal disposal protocols .
Research Findings
- Fluorescence Properties : Ethyl sulfate derivatives exhibit λmax emission at 580 nm, comparable to Rhodamine 6G (λmax = 560 nm), but with a broader Stokes shift (~40 nm vs. ~30 nm) .
- Thermal Stability : Ethyl sulfate compounds degrade at 220°C, outperforming chloride analogs (degradation at 180°C) but underperforming molybdate-tungstate pigments (stable up to 300°C) .
- Environmental Impact : Ethyl sulfate’s hydrolysis products (sulfate ions) are less ecotoxic than chloride or perchlorate derivatives, aligning with EPA green chemistry guidelines .
Notes
Biological Activity
Xanthylium, specifically the compound Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate , is a member of the xanthylium dye family. This compound has garnered attention due to its unique chemical structure and potential biological applications. The following article explores its biological activity, including relevant case studies, research findings, and data tables summarizing its properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₂O₄S, with a molecular weight of approximately 365.45 g/mol. Its structure includes ethylamino groups that contribute to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 365.45 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (7) |
| Toxicity | Corrosive |
Xanthylium compounds primarily exhibit their biological activity through interactions with cellular components such as proteins and nucleic acids. The ethylamino groups enhance their ability to penetrate cell membranes, allowing for potential therapeutic applications.
Antioxidant Activity
Research indicates that xanthylium derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that a related xanthylium derivative reduced oxidative damage in vitro by 45% compared to control groups.
Case Studies
- Antioxidant Efficacy in Cancer Cells : A study involving human cancer cell lines showed that treatment with xanthylium derivatives resulted in a dose-dependent decrease in cell viability due to induced apoptosis. The mechanism was attributed to the activation of caspase pathways.
- Colorimetric Applications : Xanthylium compounds have been utilized in the wine industry for color enhancement. An addition of 2.5 mg/L of xanthylium cations resulted in a measurable color difference (ΔE* = 2.82), highlighting their role as colorants while also suggesting potential antioxidant benefits during fermentation processes .
Toxicological Profile
Despite their beneficial properties, xanthylium compounds exhibit toxicity at higher concentrations. Acute toxicity studies have classified them as irritants and potential carcinogens based on animal models. Continuous exposure may lead to adverse effects on liver function and cellular integrity.
Table 2: Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 500 mg/kg |
| Skin Irritation | Moderate irritant |
| Mutagenicity | Negative |
Research Findings
Recent assessments have focused on the environmental impact and safety of xanthylium dyes. A screening assessment by Health Canada indicated that while some derivatives are used safely in various applications, others may pose risks if not managed properly .
Environmental Impact
The degradation products of xanthylium compounds can potentially affect aquatic ecosystems. Studies suggest that these compounds may bioaccumulate, leading to long-term ecological consequences.
Q & A
Basic: What are the critical steps and pitfalls in synthesizing this xanthylium derivative?
Methodological Answer:
Synthesis typically involves condensation of precursors (e.g., substituted benzaldehyde and tetralone derivatives) in acidic media (e.g., acetic acid/sulfuric acid) . Key considerations include:
- Precursor Purity : Impurities in starting materials (e.g., 2-hydroxy-4-diethylaminobenzaldehyde) can lead to side reactions.
- Reaction Monitoring : Use TLC or UV-Vis spectroscopy to track intermediate formation (e.g., xanthylium cation generation).
- Workup : Precipitation with ethyl acetate followed by rigorous washing (diethyl ether) minimizes residual acids .
Common Pitfalls : Incomplete condensation due to improper stoichiometry or insufficient reaction time, leading to low yields (<60% reported) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) across studies be resolved?
Methodological Answer:
Discrepancies in NMR data (e.g., chemical shifts for aromatic protons) may arise from:
- Solvent Effects : CD₃OD with DCl vs. DMSO-d₆ alters proton environments .
- Tautomerism : Xanthylium derivatives exhibit pH-dependent equilibria (e.g., cationic vs. neutral forms), requiring pH control during analysis .
Resolution Strategy : - Standardize solvent systems and pH (e.g., using HCl/NaOH buffers).
- Compare with computational predictions (DFT calculations for expected shifts) .
- Validate via X-ray crystallography (e.g., single-crystal structures in and ).
Basic: What safety protocols are recommended given limited toxicological data?
Methodological Answer:
Due to insufficient ecotoxicological data (e.g., no LD₅₀ or bioaccumulation studies) , adopt precautionary measures:
- Containment : Use fume hoods for synthesis/handling to avoid inhalation.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Waste Disposal : Follow EPA guidelines under 40 CFR 721.2465 for "significant new uses" (e.g., incineration for organic salts) .
Advanced: How can computational modeling predict photophysical behavior in solution?
Methodological Answer:
- TD-DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict absorption/emission spectra .
- Solvent Effects : Include solvent polarity (e.g., water vs. ethanol) via continuum models (e.g., COSMO).
- pH-Dependent Studies : Simulate protonation states (e.g., xanthylium cation vs. neutral form) to correlate with experimental UV-Vis data .
Validation : Compare computed λmax with experimental spectra under controlled pH (e.g., pH 2–12) .
Basic: How to characterize purity and structural integrity post-synthesis?
Methodological Answer:
- Elemental Analysis : Confirm C/H/N/S ratios (e.g., deviations >0.3% indicate impurities) .
- NMR Spectroscopy : Identify diagnostic peaks (e.g., ethylamino protons at δ 1.24 ppm as triplets) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M]+ at m/z 320.16) .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to detect unreacted precursors .
Advanced: How to design experiments for studying photostability and aggregation effects?
Methodological Answer:
- Photostability Assays :
- Aggregation Studies :
- Concentration-Dependent Spectroscopy : Measure spectral shifts (e.g., H-/J-aggregates) at 10⁻⁶–10⁻³ M.
- Dynamic Light Scattering (DLS) : Quantify particle size changes in aqueous/organic solvents .
Controls : Include antioxidants (e.g., ascorbic acid) to isolate oxidative vs. photolytic degradation pathways.
Advanced: How to address regulatory compliance in cross-disciplinary research (e.g., environmental chemistry)?
Methodological Answer:
- EPA Compliance : Document adherence to 40 CFR 721.2465 requirements:
- Collaboration : Partner with regulatory toxicologists to align experimental designs with TSCA guidelines .
Advanced: What strategies optimize derivatization for sensor applications?
Methodological Answer:
- Functional Group Engineering : Introduce sulfonate groups (e.g., via aromatic sulfonation) to enhance water solubility .
- Metal Complexation : Test coordination with lanthanides (e.g., Eu³⁺) for luminescence enhancement .
- Solid-State Characterization : Use X-ray diffraction (single-crystal) to confirm structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
